molecular formula C11H24N2 B5057314 N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine

Cat. No. B5057314
M. Wt: 184.32 g/mol
InChI Key: IJIAURMZNPMBJW-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine, also known as QX-314, is a quaternary ammonium compound that has been widely used in scientific research. QX-314 is a membrane-impermeable compound that can block sodium channels in neurons, making it an effective tool for studying the function of neurons and their role in various physiological processes.

Mechanism of Action

N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine blocks sodium channels in neurons, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This results in the inhibition of action potential generation and transmission in neurons, leading to the blockage of pain perception and the suppression of neuronal activity.
Biochemical and physiological effects:
N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine has been shown to have a number of biochemical and physiological effects, including the inhibition of action potential generation and transmission in neurons, the blockage of pain perception, and the suppression of neuronal activity. N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine has also been shown to have a low toxicity profile and a long duration of action, making it a potential alternative to traditional local anesthetics.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine is its ability to block sodium channels in neurons without affecting other ion channels, making it a specific and selective tool for studying neuronal function. N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine also has a long duration of action, allowing for prolonged experiments. However, N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine is membrane-impermeable and requires the use of additional methods, such as electroporation or microinjection, to deliver the compound to the targeted neurons. Additionally, the use of N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine in vivo may be limited by its potential to cause tissue damage and inflammation.

Future Directions

There are several potential future directions for the use of N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine in scientific research. One area of interest is the development of more efficient methods for delivering N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine to neurons, such as the use of nanoparticles or viral vectors. Another area of interest is the study of the long-term effects of N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine on neuronal function and the potential for neurotoxicity. Additionally, N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine may have potential applications in the treatment of chronic pain and other neurological disorders.

Synthesis Methods

N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine can be synthesized through a multistep process that involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl iodide, followed by the reaction of the resulting product with 2-methyl-2-buten-1-ol. The final product is obtained through a quaternization reaction with methyl iodide.

Scientific Research Applications

N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine has been used in various scientific research applications, including the study of pain perception, sensory neuron function, and local anesthesia. N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine has been shown to block pain perception in animal models, making it a potential alternative to traditional local anesthetics. N-ethyl-N',N'-dimethyl-N-(2-methyl-2-buten-1-yl)-1,2-ethanediamine has also been used to study the function of sensory neurons and their role in various physiological processes.

properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-6-11(3)10-13(7-2)9-8-12(4)5/h6H,7-10H2,1-5H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIAURMZNPMBJW-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN(C)C)C/C(=C/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5513775

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